molecular formula C9H13NS2 B568099 2,6-Bis(ethylsulfanyl)pyridine CAS No. 120716-68-9

2,6-Bis(ethylsulfanyl)pyridine

Cat. No.: B568099
CAS No.: 120716-68-9
M. Wt: 199.33
InChI Key: NIKBUTMQFWPEKE-UHFFFAOYSA-N
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Description

2,6-Bis(ethylsulfanyl)pyridine is a pyridine derivative substituted with ethylthio (-S-C₂H₅) groups at the 2 and 6 positions. While direct evidence for this compound is absent in the provided materials, insights can be inferred from structurally related 2,6-disubstituted pyridines. These analogues exhibit diverse applications in coordination chemistry, catalysis, and photophysics due to their electronic and steric properties .

Properties

CAS No.

120716-68-9

Molecular Formula

C9H13NS2

Molecular Weight

199.33

IUPAC Name

2,6-bis(ethylsulfanyl)pyridine

InChI

InChI=1S/C9H13NS2/c1-3-11-8-6-5-7-9(10-8)12-4-2/h5-7H,3-4H2,1-2H3

InChI Key

NIKBUTMQFWPEKE-UHFFFAOYSA-N

SMILES

CCSC1=NC(=CC=C1)SCC

Synonyms

Pyridine, 2,6-bis(ethylthio)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogues

Structural and Electronic Features

The substituents at the 2,6-positions significantly influence the electronic structure and reactivity of pyridine derivatives. Below is a comparative overview of key analogues:

Table 1: Structural and Electronic Properties of 2,6-Disubstituted Pyridines
Compound Name Substituents Key Features
2,6-Bis(1-azaazulen-2-yl)pyridine 1-Azaazulenyl Extended π-conjugation, strong emission in acidic media (quantum yield < 1 × 10⁻³)
2,6-Bis(oxazolin-2-yl)pyridine Oxazolinyl Chiral N-donor ligand; used in asymmetric catalysis (e.g., Cu-mediated coupling)
2,6-Bis(diphenylphosphino)pyridine Diphenylphosphino Strong σ-donor and π-acceptor; forms stable transition metal complexes
2,6-Bis(benzyloxy)pyridine Benzyloxy Electron-donating groups; enhances solubility in organic solvents
2,6-Bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine Pyrazolyl Selective An(III)/Ln(III) separation (SFAm(III)/Eu(III) ≈ 200)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Oxazolinyl and benzyloxy groups enhance electron density at the pyridine nitrogen, improving ligand-metal coordination . In contrast, azaazulenyl substituents introduce extended conjugation, enabling pH-dependent luminescence .
  • Steric Effects: Bulky substituents (e.g., diphenylphosphino) hinder axial coordination but stabilize low-valent metal centers .

Photophysical and Acid-Base Behavior

(Compound 5):
  • Emission Properties : Exhibits intense fluorescence in H₂SO₄ (quantum yield < 1 × 10⁻³ in neutral solvents) due to protonation-induced charge transfer .

Comparison :

  • 2,6-Bis(ethylsulfanyl)pyridine: Ethylthio groups are weaker electron donors compared to oxazolinyl or phosphino groups. Expected to show moderate fluorescence with pH sensitivity, similar to thioether-containing analogues.
Table 2: Metal Coordination and Catalytic Performance
Compound Metal Interaction Application Example
2,6-Bis(oxazolin-2-yl)pyridine Forms Co, Re, Pt, Pd complexes Asymmetric cyclopropanation (up to 99% ee)
2,6-Bis(diphenylphosphino)pyridine Stabilizes Ru, Pd, and Ag complexes CO₂ electrochemical reduction
2,6-Bis(5-(tert-butyl)-pyrazol-3-yl)pyridine Selective An(III) binding Nuclear waste separation (SFAm/Eu = 200)

Key Insights :

  • Ligand Design: Pyridine derivatives with N-donor substituents (e.g., oxazolinyl) favor enantioselective catalysis , while phosphino ligands excel in redox-active catalysis .
  • This compound: Predicted to act as a soft donor ligand for late transition metals (e.g., Pd, Pt), enabling C–S bond activation in cross-coupling reactions.

Thermal and Solubility Properties

  • 2,6-Bis(oxazolin-2-yl)pyridine : Melting point 54.6–60.0°C; soluble in polar aprotic solvents (e.g., CH₃CN) .
  • 2,6-Bis(benzyloxy)pyridine : High solubility in chloroform and dichloromethane .
  • This compound: Expected to exhibit moderate solubility in non-polar solvents (e.g., THF) due to the hydrophobic ethylthio groups.

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